molecular formula C21H19NO3S B2717535 4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine CAS No. 87289-91-6

4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine

Cat. No.: B2717535
CAS No.: 87289-91-6
M. Wt: 365.45
InChI Key: NSRKFGJJDZVYDU-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine ( 87289-91-6) is a chemical compound with the molecular formula C21H19NO3S and a molecular weight of 365.45 g/mol . Its structure features an oxazolidine ring, a central scaffold in medicinal chemistry, which is substituted at the 2- and 3-positions with phenyl groups and at the 4-position with a benzenesulfonyl group . While the specific biological profile of this exact molecule may be under investigation, compounds containing both oxazolidine and sulfonamide functional groups are of significant interest in pharmaceutical research . The sulfonamide group is a privileged structure in drug discovery, known for its presence in a wide range of biologically active molecules. Research into related structures indicates potential for a variety of pharmacological activities, including serving as key intermediates in the synthesis of more complex molecules . As such, this chemical serves as a valuable building block for researchers in medicinal chemistry and drug development, enabling the exploration of new chemical space and the synthesis of novel compounds for biological evaluation. This product is intended For Research Use Only. It is not for human consumption, diagnostic use, or any other form of personal use.

Properties

IUPAC Name

4-(benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c23-26(24,19-14-8-3-9-15-19)20-16-25-22(18-12-6-2-7-13-18)21(20)17-10-4-1-5-11-17/h1-15,20-21H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRKFGJJDZVYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N(O1)C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine typically involves the reaction of benzenesulfonyl chloride with 2,3-diphenyl-1,2-oxazolidine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Various substituted oxazolidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine serves as a valuable reagent and building block for more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile in creating derivatives with tailored properties.

Biology

Research indicates that this compound exhibits potential biological activities. Studies have explored its antimicrobial and anticancer properties, making it a candidate for further investigation in pharmacological applications. For instance, compounds derived from similar structures have demonstrated significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Medicine

The compound is being investigated for its potential use in drug development. Its role as an enzyme inhibitor positions it as a promising agent in treating various diseases. Specifically, derivatives of oxazolidines have been studied for their analgesic and anti-inflammatory effects .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be integrated into formulations requiring specific chemical characteristics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialActivity against various bacterial strains
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionPotential as an enzyme inhibitor

Table 2: Chemical Reactions Involving this compound

Reaction TypeConditions/AgentsMajor Products Formed
OxidationHydrogen peroxide or peracidsSulfone derivatives
ReductionLithium aluminum hydride or sodium borohydrideSulfinyl or sulfide derivatives
SubstitutionNucleophiles (amines or thiols)Various substituted oxazolidines

Case Study 1: Anticancer Mechanism

A study focused on the anticancer efficacy of compounds related to this compound demonstrated that these compounds induce apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers. Results indicated a significant increase in sub-G1 phase cells after treatment with related oxazolidine derivatives .

Case Study 2: Analgesic Activity

Research on benzylidene-oxazolones highlighted the analgesic properties of related compounds. The study assessed various derivatives for their pain-relieving effects compared to standard analgesics like pentazocine. Some derivatives showed promising results in reducing pain-related behaviors in animal models .

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as a competitive inhibitor .

Comparison with Similar Compounds

4-(Benzenesulfonyl)-2-benzyl-3-phenyl-1,2-oxazolidine (CAS 339011-77-7)

  • Structure : Differs by a benzyl (CH₂Ph) group at position 2 instead of a phenyl.
  • Molecular Weight: 379.47 g/mol (C₂₂H₂₁NO₃S) vs. an estimated ~365 g/mol for the target compound (assuming C₂₁H₁₉NO₃S).
  • Implications : The benzyl group increases molecular weight and may enhance lipophilicity compared to the diphenyl variant. However, steric hindrance could reduce reactivity in nucleophilic substitutions .

1-Oxazolidine-2,4-Dione Derivatives

  • Key Difference : The 2,4-dione moiety replaces the benzenesulfonyl and phenyl groups.
  • Reactivity : Dione derivatives exhibit higher electrophilicity at the carbonyl carbons, making them prone to nucleophilic attack, unlike the sulfonyl-stabilized oxazolidine .

Sulfonated Heterocycles

4-(Benzenesulfonyl)-morpholine

  • Structure : Morpholine ring (six-membered) vs. oxazolidine (five-membered).
  • High-Pressure Behavior : Under pressure (0–3.5 GPa), this compound shows vibrational mode splits (e.g., C-H stretching at 2980–3145 cm⁻¹) and phase transitions linked to C-H···O hydrogen bonding and van der Waals interactions. Similar studies on the target compound could reveal differences in conformational stability due to ring size and substituents .

Perfluorinated Benzenesulfonyl Compounds

  • Examples : Sodium salts of fluorinated benzenesulfonic acids (e.g., [41674-07-1]).
  • Properties: Fluorinated chains drastically increase hydrophobicity and thermal stability. The target compound’s non-fluorinated benzenesulfonyl group likely results in lower chemical inertness but better solubility in polar solvents .

Pharmaceutical Derivatives

7-[4-(4-Chlorobenzyloxy)benzenesulfonyl]-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

  • Application : Antipsychotic agent via sulfonyl-mediated receptor interactions.

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine (Target) C₂₁H₁₉NO₃S* ~365* Benzenesulfonyl, 2,3-diphenyl
4-(Benzenesulfonyl)-2-benzyl-3-phenyl-1,2-oxazolidine C₂₂H₂₁NO₃S 379.47 Benzenesulfonyl, benzyl
4-(Benzenesulfonyl)-morpholine C₁₀H₁₃NO₃S 243.28 Benzenesulfonyl, morpholine

*Estimated based on structural similarity.

Table 2: Vibrational Spectroscopy Comparison Under Pressure

Compound Key Observations (0–3.5 GPa) Implications
4-(Benzenesulfonyl)-morpholine C-H stretching splits (2988–3145 cm⁻¹), phase transitions at 0.7, 1.7, 2.5 GPa Conformational flexibility due to ring size
Target Compound (Hypothetical) Likely sharper splits due to smaller oxazolidine ring and phenyl steric effects Enhanced rigidity under pressure

Research Findings and Implications

  • Synthetic Pathways: The synthesis of 4-(acetylamino)benzenesulfonyl chloride (85% yield via chlorosulfonation ) suggests scalable routes for introducing sulfonyl groups to heterocycles.
  • Stability : The morpholine derivative’s pressure-dependent phase transitions highlight the role of intermolecular interactions in crystalline stability, a factor critical for pharmaceutical formulation .
  • Biological Potential: Structural parallels to antipsychotic sulfonyl derivatives warrant exploration of the target compound’s bioactivity, particularly in CNS disorders.

Biological Activity

4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the oxazolidine class, characterized by the presence of a benzenesulfonyl group and two phenyl substituents on the oxazolidine ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C20H20N2O2S\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure includes:

  • A benzenesulfonyl group
  • Two phenyl rings attached to the oxazolidine framework

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets through covalent modifications. Similar compounds, such as 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), are known to target serine residues in proteins, leading to their inhibition. The mechanism likely involves the modification of hydroxyl groups on serine residues, which alters protein function and can lead to various biological effects.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to modify protein targets could play a role in disrupting cancer cell proliferation. For example, similar oxazolidines have been investigated for their effects on cell cycle regulation and apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated. However, compounds within this class typically exhibit good water solubility and moderate bioavailability. Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics will be critical for future therapeutic applications.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that similar compounds can inhibit serine proteases effectively. These studies provide a basis for hypothesizing the potential inhibitory effects of this compound on proteolytic enzymes involved in disease processes.
  • Animal Models : Research involving animal models has shown that related oxazolidines can reduce tumor growth rates and enhance survival in cancer-bearing subjects. Future studies should focus on the specific effects of this compound in established animal models of cancer.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
4-(2-aminoethyl)benzenesulfonyl fluorideSulfonamide derivativeSerine protease inhibition
BenzenesulfonamideSimple sulfonamideAntimicrobial activity
4-(5-methyl-1,3,4-oxadiazole-2-yl)benzenesulfonamideOxadiazole derivativeCarbonic anhydrase inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves sulfonylation of a preformed oxazolidine scaffold. Key intermediates, such as benzenesulfonyl chloride derivatives (e.g., 4-[(heptadecafluorononenyl)oxy]-benzenesulfonyl chloride ), can be coupled with diphenyl oxazolidine precursors via nucleophilic substitution. Characterization of intermediates should employ HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to confirm molecular weights and NMR (¹H/¹³C) to verify regioselectivity and purity .

Q. Which analytical techniques are most effective for verifying the structural integrity of this compound?

  • Methodological Answer : Structural validation requires a combination of X-ray crystallography (for absolute configuration) and FT-IR spectroscopy (to confirm sulfonyl and oxazolidine functional groups). For purity assessment, reverse-phase HPLC with UV detection at 254 nm is recommended, as demonstrated in analogous sulfonamide analyses .

Advanced Research Questions

Q. How can computational methods be integrated to predict reaction mechanisms or optimize synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and identify energetically favorable pathways . Tools like Gaussian or ORCA enable virtual screening of reaction conditions (e.g., solvent polarity, temperature), reducing trial-and-error experimentation. ICReDD’s reaction path search methods are particularly effective for narrowing optimal conditions .

Q. How should researchers resolve contradictory data regarding the compound’s thermal stability under varying experimental conditions?

  • Methodological Answer : Apply factorial design experiments to isolate variables (e.g., heating rate, atmosphere). For instance, TGA (Thermogravimetric Analysis) under inert vs. oxidative conditions can differentiate decomposition pathways. Contradictions may arise from impurities; thus, DSC-MS hyphenation (Differential Scanning Calorimetry-Mass Spectrometry) is critical to correlate mass loss with gaseous byproducts .

Q. What reactor design principles are critical for scaling up the synthesis of this compound while maintaining yield?

  • Methodological Answer : Follow RDF2050112 guidelines for reactor fundamentals:

  • Use continuous-flow reactors to enhance heat/mass transfer for exothermic sulfonylation steps.
  • Implement membrane separation technologies (e.g., nanofiltration) to remove unreacted benzenesulfonyl chloride efficiently .

Q. How can researchers systematically analyze byproducts or degradation products formed during synthesis or storage?

  • Methodological Answer : Employ LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) for high-resolution identification of trace impurities. Compare fragmentation patterns with libraries (e.g., NIST) and validate using synthetic standards of suspected byproducts (e.g., sulfonic acid derivatives) .

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